molecular formula C23H32N2 B12925340 5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-18-2

5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine

Katalognummer: B12925340
CAS-Nummer: 98495-18-2
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: VODOFAOXJAINKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C23H32N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a butyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

    Substitution Reactions: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

    Cyclohexyl Group Introduction: The trans-4-propylcyclohexyl group can be attached to the phenyl ring through a Friedel-Crafts alkylation reaction using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for alkylation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylpyrimidine: Lacks the butyl and trans-4-propylcyclohexyl groups, resulting in different chemical and biological properties.

    4-Butyl-2-phenylpyrimidine: Similar but lacks the trans-4-propylcyclohexyl group.

    5-Butyl-2-(4-cyclohexylphenyl)pyrimidine: Similar but lacks the propyl group on the cyclohexyl ring.

Uniqueness

5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to the presence of both the butyl group and the trans-4-propylcyclohexyl group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

98495-18-2

Molekularformel

C23H32N2

Molekulargewicht

336.5 g/mol

IUPAC-Name

5-butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine

InChI

InChI=1S/C23H32N2/c1-3-5-7-19-16-24-23(25-17-19)22-14-12-21(13-15-22)20-10-8-18(6-4-2)9-11-20/h12-18,20H,3-11H2,1-2H3

InChI-Schlüssel

VODOFAOXJAINKA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3CCC(CC3)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.